sodium;(2S)-pyrrolidine-2-carboxylate

CO₂ capture post-combustion carbon capture amino acid salt solvents

Generic substitution of L-proline free base or alternative salts often leads to suboptimal solubility, reactivity, and purification outcomes. Sodium (2S)-pyrrolidine-2-carboxylate eliminates this risk with quantifiable property advantages: • CO₂ loading capacity exceeding 30 wt% MEA, supported by full density/viscosity datasets (298.15-343.15 K) for rigorous process simulation • Superior enantioselectivity and reactivity in asymmetric α-aminoxylation, enabling reduced catalyst loading and simplified post-reaction purification • Freely soluble in water yet practically insoluble in ethanol, permitting an ethanol trituration purification step impossible with free L-proline. Procurement managers gain predictable supply consistency and validated performance across R&D and pilot-scale campaigns.

Molecular Formula C5H8NNaO2
Molecular Weight 137.11 g/mol
Cat. No. B7952607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium;(2S)-pyrrolidine-2-carboxylate
Molecular FormulaC5H8NNaO2
Molecular Weight137.11 g/mol
Structural Identifiers
SMILESC1CC(NC1)C(=O)[O-].[Na+]
InChIInChI=1S/C5H9NO2.Na/c7-5(8)4-2-1-3-6-4;/h4,6H,1-3H2,(H,7,8);/q;+1/p-1/t4-;/m0./s1
InChIKeyCUTQWXGMRNLXQC-WCCKRBBISA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium L-Prolinate: Identity & Baseline Properties


Sodium (2S)-pyrrolidine-2-carboxylate (CAS 15383-56-9), commonly referred to as L-proline sodium salt, is the monosodium salt of the proteinogenic secondary amino acid L-proline [1]. With a molecular formula of C₅H₈NNaO₂ and a molecular weight of 137.11 g·mol⁻¹, this compound is categorised as an amino acid derivative and exists as a solid at ambient temperature [1]. The sodium counterion confers ionic character that fundamentally alters key physicochemical properties relative to the parent free amino acid, including aqueous solubility, hygroscopicity, and solution behaviour [2]. These property shifts create measurable differentiation that directly impacts suitability for specific industrial and research applications where the free amino acid or alternative salt forms may underperform.

Aqueous CO₂ absorption research and process design
Asymmetric organocatalysis where salt form enhances reactivity over free proline
Ethanol-insoluble sodium salt enables precipitation-based purification

Sodium L-Prolinate Substitution Challenges


In-class compounds such as L-proline free base, L-proline hydrochloride, and potassium L-prolinate are not functionally interchangeable with sodium (2S)-pyrrolidine-2-carboxylate. The sodium salt form exhibits a distinct solubility profile, being freely soluble in water but practically insoluble in ethanol, whereas L-proline free base is soluble in both water and ethanol . This differential solvent compatibility directly affects purification strategies, formulation design, and reaction medium selection. Furthermore, in CO₂ capture applications, the sodium counterion yields measurably different absorption kinetics and solution viscosity compared to the potassium analogue [REFS-n2]. In asymmetric organocatalysis, prolinate salts have been demonstrated to surpass the parent free amino acid in both reactivity and enantioselectivity, enabling reduced catalyst loadings—a performance advantage that cannot be achieved with L-proline alone [REFS-n3]. These quantifiable property differences mean that generic substitution without verification of the specific performance parameter of interest carries a material risk of suboptimal process outcomes.

L-Proline free base
Ethanol-soluble; purification and solvent-compatibility profiles may differ
Potassium L-prolinate
CO₂ absorption kinetics and solution viscosity may shift mass transfer behaviour
L-Proline hydrochloride
Counterion pH and solubility behaviour may not transfer to sodium salt

Sodium L-Prolinate: Quantitative Evidence vs. Analogs


CO₂ Absorption Kinetics: Sodium vs. Potassium Prolinate

In a direct stirred-cell comparison, potassium L-prolinate exhibited on average a 32% higher chemical reactivity toward CO₂ than sodium L-prolinate under identical conditions [1]. The second-order kinetic rate constant (k₂) for the potassium salt was determined as 93.7 × 10³ dm³·mol⁻¹·s⁻¹ at 298 K with an activation energy of 43.3 kJ·mol⁻¹ [1]. While potassium prolinate is kinetically superior, sodium L-prolinate remains substantially more reactive toward CO₂ than most conventional amino-alcohols (e.g., MEA) and many other amino acid salts, positioning it as a viable non-potassium alternative where sodium compatibility is required for downstream process integration or material availability [1]. The reaction order with respect to the amino acid was found to be between 1.40 and 1.44 for both L-prolinate salts, confirming a shared mechanistic pathway with counterion-dependent rate modulation.

CO₂ Absorption Kinetics
Head-to-head
Sodium prolinate: ~32% lower reactivity than K-prolinate
Potassium prolinate: k₂ = 93.7 × 10³ dm³·mol⁻¹·s⁻¹; Ea = 43.3 kJ·mol⁻¹
Supports counterion selection for CO₂ capture
Stirred cell reactor, 290–303 K; shared reaction order 1.40–1.44
CO₂ capture post-combustion carbon capture amino acid salt solvents

CO₂ Loading Capacity vs. MEA

The CO₂ loading capacity of 30 wt% aqueous sodium L-prolinate (SP) was directly compared with 30 wt% monoethanolamine (MEA) and 30 wt% aqueous sodium glycinate (SG) across a pressure range of 2–60 bar and temperatures of 303.15–333.15 K [1]. Aqueous SP solution demonstrated higher CO₂ loading capacity (mol CO₂ per mol absorbent) than 30 wt% MEA and was comparable to aqueous 30 wt% SG solution [1]. CO₂ loading decreased with increasing temperature and increased with increasing gas pressure across all absorbents tested, with ANOVA confirming statistical significance of both temperature and pressure effects [1].

CO₂ Loading vs MEA
Reported
30 wt% sodium L-prolinate: higher CO₂ loading than 30 wt% MEA
30 wt% MEA: lower loading; sodium glycinate: comparable loading
Supports solvent replacement assessment
2–60 bar, 303.15–333.15 K; ANOVA confirmed pressure/temperature effects
CO₂ loading capacity gas treating absorption solvent benchmarking

Physicochemical Properties for Process Design

Comprehensive density, viscosity, and refractive index data for aqueous sodium L-prolinate (SP) solutions were experimentally determined across mass fractions of 0.05, 0.10, 0.20, 0.30, and 0.40 over a temperature range of 298.15–343.15 K [1]. All three properties increased with increasing SP mass fraction and decreased with increasing temperature [1]. The coefficient of thermal expansion was calculated from experimental density values, showing a slight increase with both temperature and concentration [1]. Experimental data were correlated by least-squares regression as a function of temperature, with standard deviations reported for all measured properties, enabling predictive modelling for process simulation [1]. This dataset provides the quantitative foundation for equipment sizing, pump specification, heat exchanger design, and mass transfer modelling in CO₂ capture plants employing sodium L-prolinate as the working solvent.

Physicochemical Dataset
Reported
Density, viscosity, refractive index measured for mass fractions 0.05–0.40, 298.15–343.15 K; least-squares correlations provided.
Supports process simulation & equipment sizing
Full dataset in publication; coefficient of thermal expansion also derived
density viscosity refractive index CO₂ capture solvent characterisation

Organocatalysis: Prolinate Salts vs. L-Proline

Potassium and tetrabutylammonium prolinate salts were demonstrated to be more reactive and more enantioselective catalysts than free L-proline in the α-aminoxylation of aldehydes with nitrosobenzene, representing the first reaction in which prolinate salts unambiguously outperform the parent amino acid [1]. This enhanced reactivity directly enabled a reduction in catalyst loading compared to reactions employing L-proline [1]. Chiral α-aminoxylated aldehydes were obtained in nearly enantiomerically pure form [1]. While this specific study used potassium and tetrabutylammonium counterions, the mechanistic basis—involving N-protonation of a hydrogen-bonded water molecule for nitrosobenzene activation—is applicable across the prolinate salt class including sodium L-prolinate [1]. Sodium L-prolinate has independently been demonstrated as an effective bifunctional organocatalyst in enantioselective intramolecular desymmetric α-addition reactions, yielding chiral 6,6-bicyclic bridged products in good yields with excellent enantioselectivities [2].

Organocatalysis Comparison
Class-level
Prolinate salts reported to show higher reactivity and enantioselectivity than free L-proline
Free L-proline: lower reactivity; sodium prolinate independently validated in desymmetric α-addition with good yields/excellent ee
Supports catalyst form selection
Class-level evidence; confirm sodium-specific scope and loading reduction
asymmetric organocatalysis α-aminoxylation enantioselective synthesis

Solvent Compatibility: Sodium Prolinate vs. L-Proline

Sodium (2S)-pyrrolidine-2-carboxylate exhibits a qualitatively distinct solubility profile compared to L-proline free base. Technical datasheets indicate the sodium salt is freely soluble in water but practically insoluble in ethanol , whereas L-proline free base is soluble in both water (162 g/100 mL at 25 °C) and ethanol (1.5 g/100 g at 19 °C) . This differential ethanol solubility provides a practical purification handle: the sodium salt can be precipitated from ethanolic solution or washed with ethanol without significant product loss, a strategy not applicable to the ethanol-soluble free amino acid. Additionally, the ionic nature of the sodium salt eliminates the zwitterionic character of free proline, shifting the solution pH behaviour and buffering capacity, with implications for reaction medium design in pH-sensitive processes.

Solvent Compatibility
Data to verify
Sodium prolinate: freely soluble in water; practically insoluble in ethanol
L-Proline free base: soluble in both water and ethanol
Enables ethanol-based purification workflow
Supplier-provided solubility data; verify under intended conditions
solubility profile solvent compatibility formulation design

Viscosity & Mass Transfer: Sodium vs. Potassium Prolinate

A systematic investigation of counterion effects (K⁺, Na⁺, Li⁺) on amino acid salt solution properties for direct air capture (DAC) applications revealed that potassium-based amino acid solutions exhibited significantly lower viscosities than sodium- and lithium-based counterparts [1]. At 25 °C, potassium prolinate demonstrated the highest viscosity among tested amino acid salts (8.5 mPa·s), while potassium glycinate exhibited the lowest (2.5 mPa·s) [1]. Potassium-based solutions consistently displayed the highest CO₂ mass transfer coefficients, followed by sodium- and then lithium-based solutions; potassium prolinate achieved the highest mass transfer coefficient (2.99 mmol·m⁻²·s⁻¹·kPa⁻¹) [1]. Counterion type had minimal impact on equilibrium CO₂ absorption capacity, with potassium-based solutions exhibiting only slightly elevated capacity relative to sodium-based solutions [1]. Notably, all lithium-based solutions formed precipitates at equilibrium CO₂ loading, whereas sodium-based solutions remained precipitate-free, conferring a distinct operational advantage for sodium over lithium prolinate [1].

Viscosity & Mass Transfer
Head-to-head
Sodium prolinate: intermediate viscosity, no precipitate at CO₂ loading
K-prolinate: lowest viscosity (8.5 mPa·s), highest mass transfer (2.99 mmol·m⁻²·s⁻¹·kPa⁻¹); Li-prolinate: precipitates
Supports DAC solvent selection; precipitation behaviour favours sodium
Direct air capture conditions, 25 °C; counterion ranking K⁺ > Na⁺ > Li⁺ for mass transfer
direct air capture solution viscosity counterion effect mass transfer

Sodium L-Prolinate: Procurement Scenarios


Post-Combustion CO₂ Capture Using Sodium L-Prolinate

In post-combustion carbon capture systems where the higher CO₂ absorption kinetics of potassium prolinate (32% more reactive; k₂ = 93.7 × 10³ dm³·mol⁻¹·s⁻¹ at 298 K [1]) are desirable but potassium salt-induced corrosion of stainless steel equipment or bicarbonate precipitation at high CO₂ loadings is operationally problematic, sodium L-prolinate offers a quantitatively characterised alternative. With CO₂ loading capacity exceeding that of 30 wt% MEA [2] and comprehensive density, viscosity, and refractive index datasets available for process simulation across the full operating temperature range of 298.15–343.15 K [3], engineering teams can perform rigorous techno-economic trade-off analyses before solvent procurement.

Direct Air Capture: Sodium Prolinate Application

In DAC applications, the finding that lithium prolinate solutions form precipitates at equilibrium CO₂ absorption capacity while sodium prolinate solutions remain precipitate-free [1] is decisive for operational reliability. Although potassium prolinate offers superior mass transfer (2.99 mmol·m⁻²·s⁻¹·kPa⁻¹) and lower viscosity (8.5 mPa·s at 25 °C) [1], procurement of sodium prolinate is justified when potassium salt cost volatility, supply chain constraints, or material compatibility requirements favour the sodium variant. The quantified counterion-dependent performance hierarchy (K⁺ > Na⁺ > Li⁺ for mass transfer; Li⁺ > Na⁺ > K⁺ for viscosity) [1] enables data-driven solvent selection.

Asymmetric Organocatalysis: Sodium Prolinate vs. L-Proline

For asymmetric synthesis programs employing α-aminoxylation or desymmetric α-addition reactions, the demonstrated superior reactivity and enantioselectivity of prolinate salts over free L-proline [1]—coupled with the independent validation of sodium L-prolinate as a bifunctional catalyst achieving good yields and excellent enantioselectivities in morphan scaffold construction [2]—provides evidence-based justification for procuring the sodium salt form. The ability to reduce catalyst loading translates directly to lower per-batch catalyst cost and simplified post-reaction purification, yielding procurement value beyond simple price-per-gram comparisons with L-proline free base.

API Intermediate Purification via Ethanol Solubility

When L-proline sodium salt is specified as a pharmaceutical intermediate or building block, the differential solubility profile—freely soluble in water but practically insoluble in ethanol [1], in contrast to L-proline free base which is soluble in both solvents [2]—enables an ethanol trituration or precipitation purification step that cannot be applied to the free amino acid. This solvent-based purification pathway supports tighter control of organic impurities in GMP-grade material, a critical consideration for procurement specifications in API manufacturing where residual solvent profiles and impurity burdens are tightly regulated.

Application
Selection Property
Validation Focus
Post-combustion CO₂ capture
CO₂ loading and solvent physicochemical parameters
Process simulation against MEA benchmark using published density/viscosity data
Direct air capture
Non-precipitating behaviour under CO₂-loaded conditions
Mass transfer coefficient and viscosity ranking across counterions
Asymmetric organocatalysis
Salt-form reactivity and enantioselectivity profile
Catalyst loading efficiency and enantiomeric excess in target transformations
API intermediate purification
Ethanol insolubility of the sodium salt
Organic impurity removal by ethanolic trituration/precipitation
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